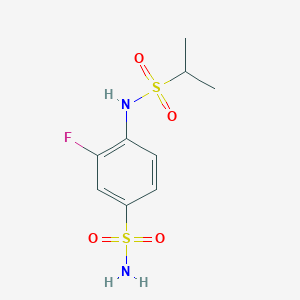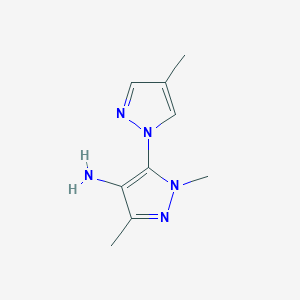
4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole
Descripción general
Descripción
4-(Chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole (CMPD-1) is a synthetic compound that is used in a variety of scientific research applications. It is a pyrazole-based compound, which is a heterocyclic aromatic organic compound that is composed of five atoms in a ring structure. CMPD-1 has been used in a variety of biochemical and physiological research applications, including studies of protein-protein interactions, enzyme inhibition, and regulation of cell signaling pathways.
Aplicaciones Científicas De Investigación
1. Role in Synthesis and Chemical Reactions
- Deuterated Compounds Synthesis : Stuart Rozze and M. Fray (2009) describe the synthesis of deuterated PF-2413873 using a sulfone-containing substituent labeled by base-catalyzed exchange. They explore various strategies, including the use of per-deuterated chloromethyl methyl sulfide and subsequent reactions to achieve the desired labeling (Rozze & Fray, 2009).
- Chloromethylation of Pyrazole : V. I. Rstakyan et al. (2015) investigate the chloromethylation of pyrazole rings, which is pertinent to understanding the reactivity of similar compounds (Rstakyan et al., 2015).
2. Applications in Metal Complexes
- Diorganotin(IV) Derivatives : Qian Cui, Xiulian Cao, and L. Tang (2005) report on the reaction of a similar pyrazole compound with R2SnCl2, leading to adducts used in coordination chemistry (Cui, Cao, & Tang, 2005).
- Polyoxometalate-Based Compounds : A. Tian et al. (2014) discuss the use of bis(pyrazolyl) ligands, related to the compound , in synthesizing polyoxometalate-based compounds with electrochemical and photocatalytic properties (Tian et al., 2014).
- Pyrazolate Rhodium(I) Complexes : Glòria Esquius et al. (2000) study the synthesis of water-soluble pyrazolate rhodium(I) complexes using related pyrazole ligands (Esquius et al., 2000).
3. Miscellaneous Applications
- Ionic Liquids and Catalytic Activity : A. Vafaee et al. (2021) synthesize novel ionic liquids derived from 3,5-dimethyl-1H-pyrazole, demonstrating their catalytic efficiency in synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones (Vafaee et al., 2021).
- Corrosion Inhibitors : Hengliang Wang et al. (2006) conduct a DFT study on bipyrazolic-type organic compounds, related to the compound , to understand their efficiency as corrosion inhibitors (Wang et al., 2006).
Propiedades
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S/c1-7-9(6-10)8(2)12(11-7)4-5-15(3,13)14/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKTYUJSDIMELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)C)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole | |
CAS RN |
1184590-00-8 | |
| Record name | 4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



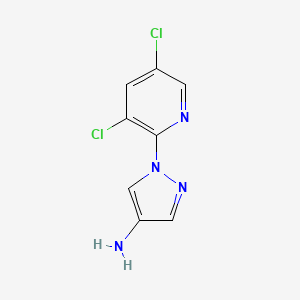

![Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine](/img/structure/B1444915.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)

![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)

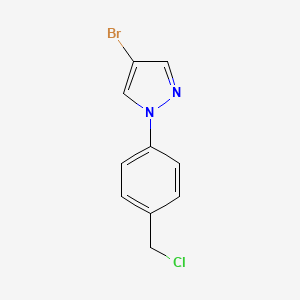
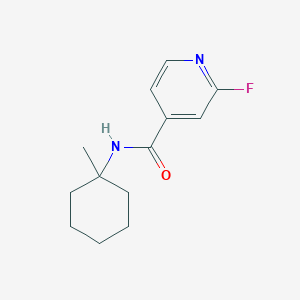
![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)

